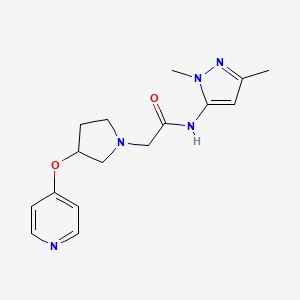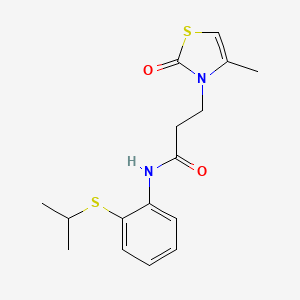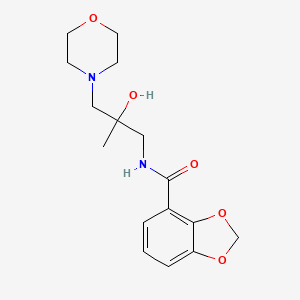![molecular formula C22H24N2O3 B7681817 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)
2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide, also known as MI-2, is a small molecule inhibitor that has shown potential in cancer research. MI-2 is a synthetic compound that was first synthesized in 2010 by researchers at the University of Michigan. Since then, MI-2 has been the subject of numerous scientific studies, which have explored its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide inhibits the activity of the MALT1 protein by binding to a specific site on the protein. This binding prevents the MALT1 protein from cleaving its substrates, which are involved in the survival and proliferation of cancer cells. Inhibition of MALT1 activity by 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide has been shown to have potent anti-cancer effects in vitro and in vivo. In vitro studies have shown that 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide can induce apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, and solid tumor cell lines. In vivo studies have shown that 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide can inhibit the growth of lymphoma and leukemia tumors in mice.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide for lab experiments include its potent anti-cancer effects, its specificity for the MALT1 protein, and its ability to induce apoptosis in cancer cells. The limitations of 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide for lab experiments include its relatively complex synthesis method and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide research include the development of more efficient synthesis methods, the optimization of 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide analogs for improved potency and selectivity, and the evaluation of 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide in preclinical and clinical studies for the treatment of cancer. Additionally, 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide may have potential applications in other diseases that involve the dysregulation of the MALT1 protein, such as autoimmune diseases and inflammatory disorders.
Synthesemethoden
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 2-amino-3-methylbutanoic acid, which is then reacted with 2-methylbenzaldehyde to produce the key intermediate, 2-(2-methylbenzyl)-2,3-dihydro-1H-isoindole-1,3-dione. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to produce 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide has been the subject of numerous scientific studies, which have explored its potential in cancer research. 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide has been shown to inhibit the activity of the MALT1 protein, which is involved in the survival and proliferation of cancer cells. Inhibition of MALT1 activity by 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14(2)19(22(27)23(4)13-16-10-6-5-9-15(16)3)24-20(25)17-11-7-8-12-18(17)21(24)26/h5-12,14,19H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOMTXARHJLBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B7681752.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)
![1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)
![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)

![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)
